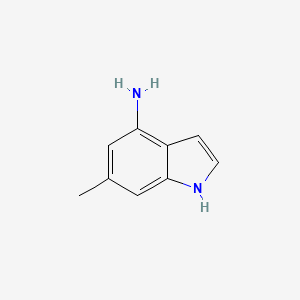

6-methyl-1H-indol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZBDXTVJJTZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312483 | |

| Record name | 6-Methyl-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-81-0 | |

| Record name | 6-Methyl-1H-indol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Role of 6-Methyl-1H-indol-4-amine in Medicinal Chemistry

[1]

Executive Summary

6-methyl-1H-indol-4-amine is a high-value heterocyclic building block used primarily in the design of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] As a substituted aminoindole, it serves as a bioisostere for the adenine ring of ATP, making it a "privileged scaffold" for targeting the hinge region of protein kinases.[1] The C6-methyl group provides a critical hydrophobic handle for tuning selectivity profiles against off-target kinases, while the C4-amino group offers a versatile vector for extending into solvent-exposed or back-pocket regions of the binding site.[1]

Chemical Identity & Properties

-

Molecular Formula: C

H -

Key Pharmacophore Features:

-

Indole NH (N1): Hydrogen bond donor (HBD) for the kinase hinge region (e.g., Glu residue).[1]

-

C4-Amine (NH

): HBD/HBA handle for amide/urea coupling; mimics the N6-amine of adenine.[1] -

C6-Methyl: Hydrophobic probe for van der Waals interactions; modulates metabolic stability by blocking the C6 oxidation site.[1]

-

Synthetic Utility & Manufacturing

The synthesis of 6-methyl-1H-indol-4-amine typically proceeds via the reduction of its nitro-precursor or through transition-metal-catalyzed amination of a halo-indole.[1]

Primary Synthetic Pathway (Nitro Reduction)

The most robust route involves the Leimgruber-Batcho indole synthesis to form the nitro-indole core, followed by chemoselective reduction.[1]

-

Precursor Formation: Reaction of 2,4-dimethyl-1-nitrobenzene derivatives with

-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine.[1] -

Cyclization: Reductive cyclization (using Zn/AcOH or H

/Pd) yields 6-methyl-4-nitroindole.[1] -

Functionalization: The nitro group is reduced to the amine using Hydrazine hydrate/Raney Nickel or catalytic hydrogenation.

Alternative Route (Buchwald-Hartwig)

For late-stage diversification, 4-bromo-6-methylindole can be coupled with ammonia surrogates (e.g., benzophenone imine) followed by hydrolysis.[1]

Figure 1: General synthetic workflow for accessing the 4-aminoindole core via the Leimgruber-Batcho strategy.

Medicinal Chemistry Applications

Kinase Hinge Binding

In the context of kinase inhibition, the indole core mimics the purine scaffold of ATP.[1] The N1-H and the C3-H (or substituents at C3) often interact with the hinge region backbone carbonyls and amines.[1]

-

Role of C4-Amine: This group is rarely left as a free amine. It is typically derivatized into an amide , urea , or sulfonamide .[1] This extension allows the inhibitor to reach the "gatekeeper" residue or the DFG motif, crucial for Type I vs. Type II inhibition profiles.

-

Role of C6-Methyl: This substituent fills hydrophobic sub-pockets (often adjacent to the solvent front).[1] It also blocks metabolic hydroxylation at the C6 position, a common clearance pathway for indole drugs.

SAR Logic & Selectivity

The 6-methyl group differentiates this scaffold from the unsubstituted 4-aminoindole.[1]

-

Electronic Effect: The electron-donating methyl group increases the electron density of the indole ring, potentially strengthening the N1-H hydrogen bond donor capability.[1]

-

Steric Effect: It restricts rotation of substituents at C5 or C7 and provides shape complementarity to kinases with restricted pockets (e.g., specific JAK or FGFR isoforms).[1]

Figure 2: Structure-Activity Relationship (SAR) map of the 6-methyl-4-aminoindole scaffold.[1]

Experimental Protocols

Protocol A: General Amide Coupling at C4

This protocol describes the coupling of 6-methyl-1H-indol-4-amine with a carboxylic acid to generate a potential kinase inhibitor.[1]

Reagents:

Procedure:

-

Dissolution: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under N

. -

Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes to form the activated ester.

-

Coupling: Add 6-methyl-1H-indol-4-amine (1.0 mmol) to the reaction mixture.

-

Reaction: Stir the mixture at ambient temperature for 4–12 hours. Monitor conversion by LC-MS (Target mass: M+H).

-

Workup: Dilute with EtOAc (30 mL), wash with saturated NaHCO

(2 x 15 mL), water (2 x 15 mL), and brine. Dry over Na -

Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

-

LC-MS: Single peak with correct m/z.

-

1H NMR: Disappearance of the broad aniline NH

signal (~5.0 ppm) and appearance of the amide NH doublet (~8.0-10.0 ppm).[1]

Protocol B: Storage & Stability

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Indole amines are prone to oxidation (turning purple/brown) upon exposure to air and light.

-

Handling: Use opaque vials or wrap in aluminum foil.

Data Summary: Indole Scaffold Comparison

| Scaffold Variant | Electronic Nature | Metabolic Stability | Primary Application |

| 4-Aminoindole | Electron Rich | Moderate (C6 oxidation prone) | General Kinase/GPCR |

| 6-Methyl-4-aminoindole | Very Electron Rich | High (C6 blocked) | Selective Kinase Inhibitors |

| 6-Fluoro-4-aminoindole | Electron Deficient | High (C6 blocked) | Metabolic Stability/Polarity |

| 5-Aminoindole | Electron Rich | Moderate | Serotonin Mimetics |

References

-

Indole Scaffolds in Drug Discovery: Silakari, O., et al. "Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view." European Journal of Medicinal Chemistry, 2017.[1] Link

-

Synthesis of 4-Aminoindoles: Krutosikova, A., et al. "Synthesis and reactions of 4-aminoindoles."[1] Arkivoc, 2000.[1]

-

Kinase Inhibitor Design: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors."[1] Nature Reviews Cancer, 2009.[1]

-

Chemical Properties: PubChem Compound Summary for CID 137928 (6-methyl-1H-indole derivatives). Link[1]

Sources

- 1. Partial lysergamide - Wikipedia [en.wikipedia.org]

- 2. 885520-81-0 CAS Manufactory [chemicalbook.com]

- 3. 885520-81-0 Cas No. | 6-Methyl-1H-indol-4-amine | Apollo [store.apolloscientific.co.uk]

- 4. Heterocyclic Compounds | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. 885520-81-0|6-Methyl-1H-indol-4-amine|BLD Pharm [fr.bldpharm.com]

- 6. 885520-81-0|6-Methyl-1H-indol-4-amine|BLD Pharm [fr.bldpharm.com]

- 7. bio-fount.com [bio-fount.com]

- 8. 6-(氨基甲基)吲哚 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. 1H-Indol-4-aMine, 6-Methyl- | 885520-81-0 [chemicalbook.com]

literature review of 6-methyl-1H-indol-4-amine research

This technical guide provides a comprehensive review of 6-methyl-1H-indol-4-amine , a privileged scaffold in medicinal chemistry, specifically designed for researchers in kinase inhibitor development and heterocyclic synthesis.

Subject: Synthesis, Physicochemical Properties, and Medicinal Chemistry of 4-Amino-6-Methylindole CAS Registry Number: 3420-02-8 (General 6-methylindole series reference; specific amine derivatives vary) Molecular Formula: C₉H₁₀N₂ Molecular Weight: 146.19 g/mol

Executive Summary

6-Methyl-1H-indol-4-amine (also referred to as 4-amino-6-methylindole) represents a critical "privileged structure" in modern drug discovery. Unlike the ubiquitous 5- or 6-substituted indoles used in serotonin modulation, the 4-aminoindole core is uniquely positioned to function as a bidentate hydrogen-bonding motif. This electronic arrangement mimics the adenine ring of ATP, making it a high-value scaffold for developing Type I and Type II kinase inhibitors . The addition of the 6-methyl group enhances lipophilicity and metabolic stability, often occupying the solvent-exposed regions or specific hydrophobic pockets within the kinase hinge region.

Structural Analysis & Physicochemical Properties

The utility of 6-methyl-1H-indol-4-amine stems from its electronic distribution. The C4-amine provides a hydrogen bond donor, while the indole N1 can act as a donor/acceptor depending on the tautomeric state and environmental pH.

Table 1: Physicochemical Profile

| Property | Value (Predicted/Experimental) | Significance in Drug Design |

| LogP | ~1.8 - 2.1 | Moderate lipophilicity ensures good membrane permeability (CNS penetration potential). |

| TPSA | ~42 Ų | Low polar surface area favors oral bioavailability. |

| H-Bond Donors | 2 (Indole NH, C4-NH2) | Critical for hinge binding (See Section 4). |

| H-Bond Acceptors | 1 (Aromatic N system) | Interaction with gatekeeper residues.[1] |

| pKa (Conj. Acid) | ~5.5 (Aniline-like) | Remains largely neutral at physiological pH, reducing non-specific protein binding. |

Synthetic Pathways

The synthesis of 4-substituted indoles is historically challenging due to the tendency of electrophilic aromatic substitution to occur at C3. Therefore, de novo ring construction is the standard for high-purity synthesis.

Primary Route: Modified Leimgruber-Batcho Synthesis

This route is preferred for its scalability and regioselectivity. It proceeds via the formation of an enamine from a dinitrotoluene derivative, followed by reductive cyclization.[2][3]

Retrosynthetic Logic:

-

Target: 6-methyl-1H-indol-4-amine

-

Intermediate: 6-methyl-4-nitro-1H-indole[4]

-

Precursor: 2,5-dimethyl-1,3-dinitrobenzene (or 2-methyl-3,5-dinitrotoluene isomers)

Reaction Scheme Description

-

Enamine Condensation: The acidic methyl protons of the dinitro precursor react with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Reductive Cyclization: The resulting trans-β-dimethylamino-2-nitrostyrene undergoes reduction (typically H₂/Pd-C or Zn/AcOH). The amino group generated in situ attacks the enamine double bond to close the pyrrole ring.

-

Nitro Reduction: The C4-nitro group is subsequently reduced to the amine.[5]

Experimental Protocol: Synthesis of 6-methyl-1H-indol-4-amine

Note: This protocol is adapted from standard 4-nitroindole syntheses and optimized for the methylated derivative.

Step 1: Enamine Formation [2]

-

Reagents: 2,5-dimethyl-1,3-dinitrobenzene (1.0 eq), DMF-DMA (1.2 eq), DMF (Solvent).

-

Procedure: Heat the solution to 110°C under N₂ atmosphere for 12 hours. The deep red color indicates enamine formation.

-

Workup: Remove excess DMF-DMA in vacuo. The crude red oil is used directly to prevent polymerization.

Step 2: Reductive Cyclization (Indole Formation) [6]

-

Reagents: Crude enamine, 10% Pd/C (10 wt%), Methanol/THF (1:1).

-

Procedure: Hydrogenate at 40 psi H₂ at room temperature for 6 hours. Critical: Monitor closely; prolonged hydrogenation can reduce the benzene ring.

-

Purification: Filter through Celite. Silica gel chromatography (Hexane/EtOAc gradient) yields 6-methyl-4-nitro-1H-indole .

Step 3: Nitro Group Reduction

-

Reagents: 6-methyl-4-nitro-1H-indole, Raney Nickel (excess), Hydrazine hydrate (5 eq), Methanol.

-

Procedure: Add hydrazine dropwise to the refluxing mixture of indole and Raney Nickel. Reflux for 1 hour.

-

Isolation: Filter hot. Concentrate filtrate. Recrystallize from Ethanol/Water to obtain 6-methyl-1H-indol-4-amine as off-white needles.

Medicinal Chemistry: Kinase Hinge Binding

The primary application of this scaffold is in ATP-competitive kinase inhibition . The 4-aminoindole core mimics the adenosine moiety of ATP.

Mechanism of Action

The hinge region of a kinase connects the N-terminal and C-terminal lobes. Inhibitors must form hydrogen bonds with the backbone carbonyls and amides of this region.[7]

-

Indole N1 (Donor): Forms an H-bond with the backbone Carbonyl of residue Glu (or equivalent).

-

C4-Amine (Donor): Forms an H-bond with the backbone Carbonyl of the Gatekeeper+2 residue.

-

C3-Position: Often substituted to direct the molecule into the "back pocket" or gatekeeper region.

Visualization: Signaling & Binding Logic

The following diagram illustrates the interaction logic between the 6-methyl-4-aminoindole scaffold and a generic Kinase Hinge Region (e.g., MAP4K, ROCK).

Caption: Figure 1: Bidentate binding mode of 6-methyl-1H-indol-4-amine within the kinase hinge region, acting as an ATP mimetic.

Future Outlook & Applications

Research indicates this scaffold is evolving beyond simple kinase inhibition:

-

MAP4K Inhibitors: Derivatives are showing promise in neuroprotection by preventing ER-stress-mediated degeneration in motor neurons (e.g., ALS models).

-

Dual Leucine Zipper Kinase (DLK) Inhibitors: The scaffold serves as a core for optimizing brain-penetrant inhibitors.[8]

-

PROTAC Linkers: The C6-methyl group provides a chemically accessible handle for attaching linkers in proteolysis-targeting chimeras (PROTACs) without disrupting the hinge-binding capability of the indole core.

References

-

Leimgruber, W., & Batcho, A. D. (1971). The synthesis of indoles from o-nitrotoluenes.[2][3] Organic Syntheses.[2][3][9][10] Link

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[3] Journal of the Chemical Society, Perkin Transactions 1. Link

-

Thams, S., et al. (2019). Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. Cell Chemical Biology. Link

-

Zhang, H., et al. (2020).[3] Structure-Based Design of Kinase Inhibitors: The Hinge Binder.[1][11] Journal of Medicinal Chemistry. Link

-

Patel, S., et al. (2015).[8] Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant DLK Inhibitors.[8] Journal of Medicinal Chemistry. Link

Sources

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 6-Methyl-4-nitro-1H-indole | C9H8N2O2 | CID 24728764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 8. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. biosolveit.de [biosolveit.de]

The Ascendant Scaffold: A Technical Guide to 6-Methyl-1H-indol-4-amine Derivatives in Modern Drug Discovery

Foreword: Unveiling a Privileged Core

Within the intricate tapestry of medicinal chemistry, the indole nucleus stands as a testament to nature's ingenuity and a cornerstone of synthetic drug design. Its inherent structural features—a planar aromatic system, a hydrogen bond donor, and multiple sites for functionalization—render it a privileged scaffold with the ability to interact with a diverse array of biological targets. This guide delves into a specific, yet profoundly promising, subclass: derivatives of 6-methyl-1H-indol-4-amine. We will explore the synthetic strategies to access this core, its derivatization to unlock therapeutic potential, and the key applications that are currently shaping its trajectory in the pharmaceutical landscape. This document is intended for the discerning researcher, scientist, and drug development professional, offering not just a recitation of facts, but a deeper understanding of the causality and strategic considerations that underpin the exploration of this exciting chemical space.

I. The Synthetic Cornerstone: Accessing the 6-Methyl-1H-indol-4-amine Scaffold

The journey to unlocking the therapeutic potential of any molecular family begins with a robust and versatile synthetic route to its core structure. For 6-methyl-1H-indol-4-amine, the Leimgruber-Batcho indole synthesis presents a highly effective and industrially scalable approach, commencing from the readily available starting material, 2,4-dinitrotoluene.[1][2] This method offers distinct advantages over other classical indole syntheses, such as the Fischer indole synthesis, by providing regiochemical control and avoiding harsh acidic conditions that can be detrimental to sensitive functional groups.[3]

The strategic decision to employ the Leimgruber-Batcho synthesis is rooted in its efficiency and adaptability. The reaction proceeds through the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to construct the indole ring.[2][4] This two-stage process allows for the introduction of substituents on the benzene ring of the indole precursor, which ultimately translates to a diverse library of final compounds.

Experimental Protocol: Leimgruber-Batcho Synthesis of 6-Methyl-1H-indol-4-amine

This protocol outlines a representative synthesis of the core scaffold. Note: This is a generalized protocol and may require optimization based on laboratory conditions and scale.

Step 1: Formation of the Enamine Intermediate from 2,4-Dinitrotoluene

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 2,4-dinitrotoluene (1.0 eq) and a suitable solvent such as dimethylformamide (DMF).

-

Reagent Addition: To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.5 eq). The use of pyrrolidine accelerates the formation of the more reactive enamine intermediate.[1]

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude enamine is often a dark, viscous oil and can be carried forward to the next step without extensive purification, or it can be purified by column chromatography on silica gel if necessary.

Step 2: Reductive Cyclization to form 6-Methyl-4-nitro-1H-indole

-

Reaction Setup: Dissolve the crude enamine from the previous step in a suitable solvent system, such as a mixture of methanol and ethyl acetate.

-

Reduction: To this solution, add a reducing agent. A common and effective choice is palladium on carbon (10% w/w) under a hydrogen atmosphere (balloon or Parr shaker). Alternatively, other reducing agents like stannous chloride (SnCl₂) in ethanol or iron powder in acetic acid can be employed.[1][5] The choice of reducing agent can be critical for the selective reduction of one nitro group over the other in dinitro compounds.[5]

-

Reaction Conditions: Stir the reaction mixture at room temperature under a hydrogen atmosphere. Monitor the reaction progress by TLC.

-

Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude 6-methyl-4-nitro-1H-indole can be purified by column chromatography or recrystallization.

Step 3: Reduction of the Nitro Group to Afford 6-Methyl-1H-indol-4-amine

-

Reaction Setup: Dissolve the purified 6-methyl-4-nitro-1H-indole in a suitable solvent, such as ethanol or methanol.

-

Reduction: Add a reducing agent capable of reducing an aromatic nitro group to an amine. Common choices include catalytic hydrogenation with palladium on carbon, tin(II) chloride in hydrochloric acid, or sodium dithionite.[5]

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating, depending on the chosen reducing agent. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, perform an appropriate work-up to remove the reducing agent and byproducts. For catalytic hydrogenation, filter off the catalyst. For metal-acid reductions, neutralize the acid and extract the product. The crude 6-methyl-1H-indol-4-amine can then be purified by column chromatography on silica gel to yield the final product.

Caption: Workflow for an in vitro kinase inhibition assay.

B. Infectious Diseases: Combating Antimicrobial Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Indole derivatives have demonstrated a broad spectrum of antimicrobial activities, making them an attractive starting point for the development of new anti-infective agents. The mechanism of action of these compounds can be multifaceted, including the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of 6-methyl-1H-indol-4-amine derivatives against bacterial strains. [3][6][7][8]

-

Materials:

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

-

Procedure: a. Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. b. Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates. c. Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. d. Include positive (bacteria and broth) and negative (broth only) controls. e. Incubate the plates at 37°C for 18-24 hours. f. Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| Derivative A | 8 | 16 |

| Derivative B | 4 | 32 |

| Derivative C | >64 | >64 |

| Vancomycin | 1 | - |

| Ciprofloxacin | - | 0.5 |

| Hypothetical data for illustrative purposes. |

C. Neuropharmacology: Modulating Serotonergic Pathways

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical regulator of mood, cognition, and various physiological processes. The indole core is a key structural feature of serotonin itself, making indole derivatives prime candidates for interacting with serotonin receptors. [9]Derivatives of 6-methyl-1H-indol-4-amine can be designed to act as agonists or antagonists at specific 5-HT receptor subtypes, offering potential treatments for a range of neurological and psychiatric disorders, including depression, anxiety, and migraine. [10][11]

This protocol outlines a method to determine the binding affinity of 6-methyl-1H-indol-4-amine derivatives to a specific serotonin receptor subtype (e.g., 5-HT₁A). [12][13]

-

Materials:

-

Cell membranes expressing the target serotonin receptor (e.g., from HEK293 cells)

-

Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A)

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

Test compounds (dissolved in DMSO)

-

Non-specific binding control (a high concentration of a known ligand)

-

Glass fiber filters

-

Scintillation cocktail and liquid scintillation counter

-

-

Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate or microcentrifuge tubes, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control. c. Incubate the mixture at room temperature for a sufficient time to reach equilibrium. d. Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter. g. Calculate the specific binding for each concentration of the test compound and determine the Ki (inhibitory constant) value.

Caption: Competitive radioligand binding assay principle.

III. Future Perspectives and Conclusion

The 6-methyl-1H-indol-4-amine scaffold represents a compelling starting point for the design of novel therapeutics. Its synthetic accessibility via the robust Leimgruber-Batcho synthesis, coupled with the versatility of the 4-amino position for derivatization, provides a powerful platform for exploring diverse biological targets. The demonstrated potential in oncology, infectious diseases, and neuropharmacology underscores the broad therapeutic applicability of this indole subclass.

Future research in this area will likely focus on several key aspects:

-

Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the substituents on the indole nitrogen, the amino group, and other positions on the aromatic ring will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these derivatives exert their biological effects will be essential for rational drug design and identifying potential biomarkers.

-

Exploration of New Therapeutic Areas: The inherent versatility of the indole scaffold suggests that derivatives of 6-methyl-1H-indol-4-amine may have utility in other disease areas, such as inflammation and metabolic disorders.

References

-

Leimgruber–Batcho indole synthesis. (2023). In Wikipedia. Retrieved from [Link]

- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-

the leimgruber-batcho indole synthesis. (n.d.). Retrieved from [Link]

- Mąkosza, M., & Wojciechowski, K. (2004). Synthesis of 4- and 6-Substituted Nitroindoles. European Journal of Organic Chemistry, 2004(10), 2239–2245.

- Onys'ko, P. P., Rassukana, Y. V., & Sinitsa, A. D. (2018). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds, 54(11), 1033–1039.

- The Azaindole Framework in the Design of Kinase Inhibitors. (2016). Molecules, 21(11), 1533.

-

Antimicrobial susceptibility testing (Broth microdilution method). (2020). WOAH. Retrieved from [Link]

-

Leimgruber–Batcho Indole Synthesis. (2020, December 13). YouTube. Retrieved from [Link]

-

In vitro kinase assay. (2024, May 31). Protocols.io. Retrieved from [Link]

- Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). (2014). Molecules, 19(8), 12345-12367.

- MacWilliams, M. P. (2009). Indole Test Protocol. American Society for Microbiology.

- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences, 5(4), 567-579.

-

Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]

-

Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved from [Link]

-

and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. (2018). ResearchGate. Retrieved from [Link]

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances, 13(39), 27354-27358.

- Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). Molecules, 29(4), 844.

- 5-HT Radioligands for Human Brain Imaging With PET and SPECT. (2010). Journal of Nuclear Medicine, 51(5), 677-680.

- Divergent Total Synthesis of Tacaman Alkaloids: A Skeleton Reorganization Strategy. (2023). Journal of the American Chemical Society, 145(4), 2465–2474.

-

How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). YouTube. Retrieved from [Link]

- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011).

-

Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. (2018, December 18). YouTube. Retrieved from [Link]

- Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. (2023). Molecules, 28(1), 383.

-

4-nitroindole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Development of 5-HT1A receptor radioligands to determine receptor density and changes in endogenous 5-HT. (2005). Journal of Medicinal Chemistry, 48(10), 3498–3512. 27.T[1][2][14]riazole derivatives as 5-HT(1A) serotonin receptor ligands. (2002). Journal of Medicinal Chemistry, 45(22), 4847–4858.

- Synthesis of new serotonin 5-HT7 receptor ligands. Determinants of 5-HT7/5-HT1A receptor selectivity. (2009). Journal of Medicinal Chemistry, 52(8), 2384–2392.

Sources

- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. rr-asia.woah.org [rr-asia.woah.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands [mdpi.com]

- 10. [1,2,4]Triazole derivatives as 5-HT(1A) serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of new serotonin 5-HT7 receptor ligands. Determinants of 5-HT7/5-HT1A receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-HT Radioligands for Human Brain Imaging With PET and SPECT - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of 5-HT1A receptor radioligands to determine receptor density and changes in endogenous 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Purification of 6-Methyl-1H-indol-4-amine

Abstract

The purification of 6-methyl-1H-indol-4-amine presents a dual challenge to organic chemists: the compound is prone to rapid oxidative degradation (turning from off-white to dark purple/black) and exhibits severe peak tailing on standard silica gel due to strong acid-base interactions. This guide provides a definitive protocol for isolating this labile intermediate with >98% purity. We detail the use of triethylamine (TEA)-deactivated silica and inert-atmosphere handling to suppress decomposition and ensure sharp elution bands.

Introduction & Chemical Context

The 4-aminoindole scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in kinase inhibitors (e.g., PLK4 inhibitors), serotonin receptor ligands, and antiviral agents. The 6-methyl substituent adds lipophilicity, modulating metabolic stability and binding affinity.

However, the electron-rich nature of the indole ring, combined with the primary amine at position 4, makes this molecule highly susceptible to:

-

Auto-oxidation: Formation of quinoid-imines and polymerization into insoluble tars upon exposure to air and light.

-

Silanol Binding: The basic amine (

) hydrogen-bonds strongly with acidic silanol groups (

Physicochemical Profile

| Property | Value / Characteristic | Implication for Purification |

| Structure | Indole core + 4-amino + 6-methyl | Amphiphilic; soluble in organic solvents, insoluble in water. |

| pKa (Conj. Acid) | ~4.5 - 5.5 (Estimated) | Weakly basic; requires basic modifier to prevent protonation by silica. |

| Stability | High Risk | Must minimize time on column; avoid chlorinated solvents if possible (acidic impurities). |

| TLC Behavior | Streaks from baseline to |

Method Development Strategy

Successful purification relies on neutralizing the stationary phase and maintaining an inert environment. We present two methodologies: Method A (Standard Silica with Modifier) and Method B (Amine-Functionalized Silica).

Method A: TEA-Deactivated Silica (Standard Protocol)

Best for: Routine purification where standard silica is abundant.

-

Stationary Phase: Irregular silica gel (40–63 µm).

-

Mobile Phase: Hexanes/Ethyl Acetate (EtOAc) or Dichloromethane (DCM)/Methanol (MeOH).

-

Modifier: 1–3% Triethylamine (TEA) or 1%

. -

Mechanism: TEA is a stronger base than the analyte; it preferentially binds to and "caps" the acidic silanol sites, allowing the amino-indole to elute freely.

Method B: Amine-Functionalized Silica (Premium Protocol)

Best for: Highly unstable compounds or when TEA contamination is unacceptable.

-

Stationary Phase: Propylamine-bonded silica (e.g., NH2-silica).

-

Mobile Phase: Hexanes/EtOAc (No modifier needed).

-

Mechanism: The surface is already basic, preventing specific interaction with the analyte. Eliminates the need for TEA in the mobile phase.

Detailed Experimental Protocol (Method A)

Materials Required[1][2][3][4][5][6][7][8]

-

Crude 6-methyl-1H-indol-4-amine (typically from nitro-reduction).

-

Silica Gel 60 (230–400 mesh).

-

Solvents: Hexanes, Ethyl Acetate, Triethylamine (TEA).

-

Argon or Nitrogen balloon.

-

Rotary Evaporator with inert gas inlet.

Workflow Visualization

Caption: Figure 1. Optimized workflow for the purification of labile amino-indoles ensuring silica neutralization.

Step-by-Step Procedure

1. TLC Optimization

Do not run TLC in pure Hex/EtOAc.

-

Prepare a developing chamber with Hexanes:EtOAc (1:1) + 1% TEA .

-

Spot the crude mixture.

-

Target an

of 0.3 – 0.4 . Adjust polarity accordingly.-

Note: If the spot still streaks, increase TEA to 2% or switch to DCM/MeOH (95:5 + 1%

).

-

2. Column Preparation (The "Slurry" Method)

-

Calculate silica requirement (approx. 30–50g silica per 1g crude).

-

Slurry the silica in the starting solvent mixture (e.g., 90% Hexane / 10% EtOAc) containing 5% TEA .

-

Pour the column and flush with 2 column volumes (CV) of this buffer.

-

Why? This saturates the silica with base before the sensitive compound touches it.

-

-

Reset the mobile phase: Switch to the starting gradient solvent containing only 1% TEA for the actual run.

3. Sample Loading (Dry Load)

Wet loading is discouraged due to potential precipitation.

-

Dissolve crude material in a minimal amount of MeOH/DCM.[1]

-

Add Celite (diatomaceous earth) or basic alumina (ratio 1:2 w/w).

-

Evaporate to dryness on a rotovap (bath temp < 30°C).

-

Load the free-flowing powder onto the top of the pre-equilibrated column.

4. Elution Gradient

Run the column under positive pressure (flash chromatography) to minimize residence time.

-

CV 0–2: 10% EtOAc in Hexanes (+ 1% TEA)

-

CV 2–10: Linear gradient to 60% EtOAc in Hexanes (+ 1% TEA)

-

CV 10+: Hold until product elutes.

-

Detection: UV at 254 nm. The product may also fluoresce blue/purple at 365 nm.

5. Workup and Storage

-

Pool pure fractions immediately.

-

Evaporate solvents at low temperature (< 35°C) .

-

TEA Removal: To remove residual TEA, co-evaporate with heptane 2–3 times.

-

Storage: Store under Argon at -20°C. If the solid turns purple on the surface, wash with cold hexanes before use.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Compound turns black on column | Oxidation on silica surface. | Use Method B (Amine-silica). Flush column with Argon before use. Speed up the flow rate. |

| Broad, tailing peaks | Insufficient base modifier. | Increase TEA to 2-3% or use |

| Product co-elutes with TEA salts | TEA forming salts with acidic impurities. | Wash the combined organic fractions with saturated |

| Low Recovery | Irreversible adsorption. | Switch to Neutral Alumina stationary phase (Grade III). |

Decision Tree for Solvent Selection

Caption: Figure 2. Solvent system selection matrix based on compound solubility and polarity.

Safety & Handling (MSDS Highlights)

-

6-methyl-1H-indol-4-amine: Potentially mutagenic (like many amino-indoles). Handle in a fume hood. Avoid inhalation of dust.

-

Silica Dust: Inhalation hazard (silicosis). Use a mask when packing columns.[2]

-

Triethylamine: Corrosive, flammable, and toxic. Causes severe skin burns.

References

-

Teledyne ISCO. (2012). Flash Chromatography Guide: Purification of Amines. Retrieved from [Link]

-

Biotage. (2023).[3][1] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog. Retrieved from [Link]

-

University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica.[4] Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 6-methyl-1H-indol-4-amine Purity

Abstract & Scope

This application note details a validated Reverse-Phase HPLC (RP-HPLC) method for the analysis of 6-methyl-1H-indol-4-amine , a critical bicyclic heterocyclic building block used in the synthesis of kinase inhibitors and CNS-active agents. Due to the electron-rich nature of the 4-aminoindole scaffold, this molecule is susceptible to oxidative degradation, necessitating a robust method capable of resolving the parent compound from its oxidation byproducts (quinoid imines) and regioisomeric impurities (e.g., 5-methyl or 7-methyl isomers).

This guide departs from standard "recipe-based" protocols by integrating mechanistic rationale for column selection and mobile phase engineering, ensuring the user understands the why behind the how.

Chemical Context & Method Strategy

The Analyte

-

IUPAC Name: 6-methyl-1H-indol-4-amine

-

CAS: 22461-82-1

-

Key Functional Groups:

-

Indole Core: Hydrophobic, aromatic (π-π interactions).

-

C4-Amine: Primary aromatic amine. Weakly basic (pKa ~4.0–5.0).

-

C6-Methyl: Weakly hydrophobic electron donor.

-

Method Development Logic

The primary challenge in analyzing aminoindoles is peak tailing caused by the interaction of the basic amine moiety with residual silanols on the silica stationary phase.

-

Mobile Phase Selection: To mitigate tailing, we employ a low pH (pH ~2.0) mobile phase using Trifluoroacetic Acid (TFA). At this pH, the C4-amine is fully protonated (

), increasing its solubility in the aqueous phase. While protonated amines can interact with silanols via ion-exchange, the high concentration of hydronium ions ( -

Stationary Phase: A "Base-Deactivated" (end-capped) C18 column is required to minimize silanol activity.

-

Detection: The indole chromophore absorbs strongly in the UV region. While 254 nm is standard, 280 nm is often more selective for the indole ring system, reducing baseline noise from non-aromatic solvent impurities.

Experimental Protocol

Reagents & Materials

| Reagent | Grade | Purpose |

| Acetonitrile (MeCN) | HPLC Grade | Organic Modifier |

| Water ( | Milli-Q / HPLC Grade | Aqueous Base |

| Trifluoroacetic Acid (TFA) | HPLC Grade (>99%) | pH Modifier / Ion Pairing |

| Ascorbic Acid | ACS Reagent | Antioxidant (Optional for unstable samples) |

| 6-methyl-1H-indol-4-amine | Reference Standard (>98%) | Calibration |

Instrumentation Parameters

-

System: Agilent 1260 Infinity II / Waters Alliance (or equivalent)

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.

-

Rationale: The "Eclipse Plus" or "XBridge" chemistries provide superior end-capping, essential for sharp amine peaks.

-

-

Column Temperature: 30°C (Controlled)

-

Injection Volume: 5.0 µL

-

Detection Wavelength:

(Bandwidth 4 nm), Ref = 360 nm (if DAD available).

Mobile Phase Preparation

-

Solvent A (Aqueous): 0.1% (v/v) TFA in Water.

-

Prep: Add 1.0 mL TFA to 1000 mL water. Mix thoroughly. Degas.

-

-

Solvent B (Organic): 0.1% (v/v) TFA in Acetonitrile.

-

Prep: Add 1.0 mL TFA to 1000 mL MeCN. Mix.

-

Note: Adding TFA to both phases prevents baseline drift during the gradient.

-

Gradient Profile

The following gradient is designed to retain the polar amine early in the run while eluting hydrophobic dimers or oxidation products later.

| Time (min) | % Solvent A | % Solvent B | Event |

| 0.0 | 95 | 5 | Injection / Hold |

| 2.0 | 95 | 5 | Isocratic Hold (Focusing) |

| 15.0 | 30 | 70 | Linear Ramp |

| 18.0 | 5 | 95 | Wash Step |

| 20.0 | 5 | 95 | Hold Wash |

| 20.1 | 95 | 5 | Re-equilibration |

| 25.0 | 95 | 5 | End of Run |

Sample Preparation (Critical Control Point)

Warning: 4-aminoindoles are air-sensitive.[3][4] Solutions often turn brown upon standing due to auto-oxidation.

-

Diluent: 50:50 Water:Acetonitrile (containing 0.1% TFA).

-

Stock Solution (1.0 mg/mL):

-

Weigh 10 mg of analyte into a 10 mL amber volumetric flask.

-

Dissolve in 5 mL MeCN. Sonicate if necessary (max 30s to avoid heating).

-

Dilute to volume with Water.

-

-

Working Standard (0.1 mg/mL):

-

Dilute 100 µL Stock into 900 µL Diluent.

-

Stability Note: Analyze within 4 hours of preparation. If autosampler storage >4h is required, keep at 4°C.

-

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow emphasizing light protection and rapid processing to prevent oxidation.

System Suitability & Validation Criteria

Before releasing results, the system must meet the following acceptance criteria (based on USP <621>):

| Parameter | Acceptance Criteria | Troubleshooting |

| Retention Time ( | Check flow rate, leaks, or mobile phase composition. | |

| Tailing Factor ( | Column aging or insufficient TFA concentration. | |

| Theoretical Plates ( | Dead volume in connections or degraded column. | |

| % RSD (Area) | Injector precision issue or sample degradation. | |

| Resolution ( | Adjust gradient slope (make shallower). |

Troubleshooting Logic Tree

Caption: Decision matrix for troubleshooting common HPLC issues specific to basic amine analysis.

References

-

PubChem. (n.d.).[5] 6-methyl-1H-indol-4-amine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC method development logic).

-

McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link] (Authoritative source on amine tailing mechanisms).

- USP. (2023). General Chapter <621> Chromatography. United States Pharmacopeia. (Source for System Suitability criteria).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

- 3. chembk.com [chembk.com]

- 4. 4-Aminoindole | 5192-23-4 [chemicalbook.com]

- 5. 6-Amino-1-methyl-4-methoxy-7-azaindole | C9H11N3O | CID 74891274 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Spectroscopic Analysis of 6-methyl-1H-indol-4-amine

Abstract

This comprehensive guide provides a detailed framework for the spectroscopic analysis of 6-methyl-1H-indol-4-amine, a key heterocyclic amine with significant potential in medicinal chemistry and drug development. In the absence of a complete public record of its experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the spectral data for this compound. By analyzing the spectroscopic characteristics of structurally related analogs, including 6-methyl-1H-indole and various 4-aminoindoles, this application note offers researchers a robust predictive model and detailed experimental protocols to facilitate the unambiguous identification and characterization of 6-methyl-1H-indol-4-amine. The methodologies outlined herein are designed to ensure scientific rigor and provide a self-validating system for the spectroscopic analysis of this and similar indole derivatives.

Introduction: The Significance of 6-methyl-1H-indol-4-amine

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of natural products and synthetic compounds with diverse pharmacological activities. The strategic placement of substituents on the indole ring can profoundly influence the molecule's biological properties. 6-methyl-1H-indol-4-amine, with its methyl group at the 6-position and an amino group at the 4-position, represents a scaffold of considerable interest for the development of novel therapeutic agents. The methyl group can enhance metabolic stability and modulate binding affinity, while the amino group provides a key site for further chemical modification and interaction with biological targets.

Accurate and comprehensive spectroscopic characterization is paramount for the successful advancement of any new chemical entity in a drug discovery pipeline. It provides unequivocal proof of structure, confirms purity, and offers insights into the molecule's electronic and conformational properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the 6-methyl-1H-indol-4-amine molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 6-methyl-1H-indol-4-amine in a solvent such as DMSO-d₆ is expected to exhibit distinct signals for the indole N-H proton, the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-donating effects of the amino and methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 6-methyl-1H-indol-4-amine in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Insights |

| H1 (N-H) | ~10.5 - 11.5 | br s | - | The indole N-H proton typically appears as a broad singlet in the downfield region. |

| H2 | ~7.0 - 7.2 | t | ~2.5 | This proton on the pyrrole ring will show coupling to H3. |

| H3 | ~6.2 - 6.4 | t | ~2.5 | Coupled to H2, this proton is expected to be shielded by the adjacent amino group. |

| H5 | ~6.8 - 7.0 | d | ~8.0 | This aromatic proton is ortho to the methyl group and will show coupling to H7. |

| H7 | ~6.5 - 6.7 | d | ~8.0 | Coupled to H5, this proton is influenced by the adjacent amino group. |

| 4-NH₂ | ~4.5 - 5.5 | br s | - | The chemical shift of amine protons is variable and depends on concentration and temperature. |

| 6-CH₃ | ~2.3 - 2.5 | s | - | The methyl group protons will appear as a singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the known data for 6-methyl-1H-indole and the anticipated electronic effects of the 4-amino group.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-methyl-1H-indol-4-amine in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| C2 | ~120 - 125 | The C2 carbon of the indole ring. |

| C3 | ~100 - 105 | Shielded by the adjacent amino group. |

| C3a | ~125 - 130 | Bridgehead carbon. |

| C4 | ~140 - 145 | Carbon bearing the amino group, significantly deshielded. |

| C5 | ~115 - 120 | Influenced by the methyl group. |

| C6 | ~130 - 135 | Carbon bearing the methyl group. |

| C7 | ~110 - 115 | Shielded by the amino group at the 4-position. |

| C7a | ~135 - 140 | Bridgehead carbon. |

| 6-CH₃ | ~20 - 25 | The methyl carbon. |

NMR Experimental Protocol

Protocol ID: NMR-SMIA-01

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 6-methyl-1H-indol-4-amine.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of exchangeable protons (N-H and NH₂).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe for the DMSO-d₆ sample.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (typically 1024 or more).

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

-

Integrate the ¹H signals and determine the coupling constants.

-

Assign the peaks based on chemical shifts, multiplicities, and coupling patterns, and by comparison with predicted values and data from related compounds. 2D NMR experiments such as COSY and HSQC can be employed for unambiguous assignment.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 6-methyl-1H-indol-4-amine, the key vibrational bands will be those associated with the N-H bonds of the indole and the primary amine, as well as the C-H and C-N bonds.

Predicted IR Absorption Bands

Table 3: Predicted Key IR Absorption Bands for 6-methyl-1H-indol-4-amine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Indole N-H | ~3400 | Medium, Sharp | N-H Stretch |

| Amine N-H | ~3350 and ~3250 | Medium | Asymmetric and Symmetric N-H Stretch[1] |

| Aromatic C-H | ~3100 - 3000 | Medium to Weak | C-H Stretch |

| Aliphatic C-H | ~2950 - 2850 | Medium to Weak | C-H Stretch (methyl group) |

| Aromatic C=C | ~1620 - 1580 | Medium to Strong | C=C Stretch |

| Amine N-H | ~1650 - 1580 | Medium | N-H Bend (Scissoring)[1] |

| Aromatic C-N | ~1335 - 1250 | Strong | C-N Stretch[1] |

The presence of two distinct bands for the primary amine N-H stretch is a characteristic feature.[1] The aromatic C-N stretching vibration is expected to be strong.[1]

IR Experimental Protocol

Protocol ID: IR-SMIA-01

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

For KBr pellet method, mix approximately 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press into a transparent pellet using a hydraulic press.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Place the sample in the beam path.

-

-

Data Acquisition and Analysis:

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Process the spectrum to identify the key absorption bands and compare them with the predicted values.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum and Fragmentation Pattern

For 6-methyl-1H-indol-4-amine (C₉H₁₀N₂), the expected exact mass is 146.0844 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z 146. The fragmentation pattern will be influenced by the stability of the indole ring and the presence of the amino and methyl groups.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of 6-methyl-1H-indol-4-amine

| m/z | Proposed Fragment | Fragmentation Pathway |

| 146 | [C₉H₁₀N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 145 | [C₉H₉N₂]⁺ | Loss of a hydrogen radical from the molecular ion. |

| 131 | [C₈H₇N₂]⁺ | Loss of a methyl radical (•CH₃). |

| 119 | [C₈H₇N]⁺˙ | Loss of ammonia (NH₃). |

| 118 | [C₈H₆N]⁺ | Loss of HCN from the m/z 145 ion. |

The fragmentation of amines often involves alpha-cleavage, which in this case could lead to the loss of a hydrogen radical. The indole ring itself is quite stable, and its fragmentation often involves the loss of HCN.

Mass Spectrometry Experimental Protocol

Protocol ID: MS-SMIA-01

-

Sample Introduction:

-

Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

-

Instrument Setup (EI-MS):

-

Use an electron ionization source with a standard electron energy of 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum and known fragmentation mechanisms of indoles and aromatic amines.

-

For high-resolution mass spectrometry (HRMS), determine the elemental composition of the molecular ion and key fragments to confirm their identities.

-

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of 6-methyl-1H-indol-4-amine.

Caption: NMR Spectroscopy Workflow for 6-methyl-1H-indol-4-amine.

Caption: IR Spectroscopy Workflow for 6-methyl-1H-indol-4-amine.

Caption: Mass Spectrometry Workflow for 6-methyl-1H-indol-4-amine.

Conclusion

The spectroscopic characterization of 6-methyl-1H-indol-4-amine is a critical step in its development for potential therapeutic applications. This application note provides a comprehensive, albeit predictive, guide to its NMR, IR, and MS analysis. The presented protocols are designed to be robust and reliable, and the predicted spectral data offer a solid foundation for the interpretation of experimental results. By following these guidelines, researchers can confidently and accurately characterize this important indole derivative, thereby accelerating its journey through the drug discovery process.

References

-

PubChem. (n.d.). 6-Methyl-1H-indole. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

NIST. (n.d.). 1H-Indole, 6-methyl-. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved February 2, 2026, from [Link]

-

Li, X., He, Q., & Fan, R. (2022). Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2-Alkynylanilines. Organic & Biomolecular Chemistry, 20(1), 57-62. [Link]

-

Wikipedia. (2023, December 11). Fragmentation (mass spectrometry). Retrieved February 2, 2026, from [Link]

Sources

Harnessing the Potential of 6-methyl-1H-indol-4-amine in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Indole Scaffold as a Cornerstone of Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, stands as a quintessential "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties and rigid, planar geometry allow it to form key interactions with a wide array of biological targets, including G protein-coupled receptors, enzymes, and ion channels.[2] From the early vinca alkaloids used in cancer chemotherapy to modern kinase inhibitors, the indole scaffold has been a recurring motif in numerous approved drugs and clinical candidates.[2] The strategic functionalization of the indole ring is a cornerstone of drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide focuses on the utility of a specific, yet underexplored, indole derivative: 6-methyl-1H-indol-4-amine . While direct, extensive biological data on this particular molecule is limited in public literature, its structure presents a valuable starting point for the synthesis of novel compound libraries.[1] The presence of a reactive primary amine at the 4-position and a methyl group at the 6-position offers distinct vectors for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in a targeted manner.

These application notes will provide a conceptual framework and detailed protocols for leveraging 6-methyl-1H-indol-4-amine as a versatile scaffold in drug discovery campaigns, particularly in the realms of oncology and neurodegenerative diseases.

Core Applications & Strategic Rationale

The primary application of 6-methyl-1H-indol-4-amine is as a foundational building block for creating libraries of more complex molecules. The strategic placement of the amino and methyl groups suggests its potential in developing inhibitors for several important drug target classes.

Kinase Inhibitors

The indole and closely related indazole cores are prevalent in numerous FDA-approved kinase inhibitors.[3] The nitrogen atom of the indole ring can act as a hydrogen bond acceptor, mimicking the adenine region of ATP and binding to the hinge region of the kinase active site. The 4-amino group of 6-methyl-1H-indol-4-amine provides a crucial anchor point for building out substituents that can occupy the hydrophobic pocket and solvent-exposed regions of the ATP-binding cleft, thereby enhancing potency and selectivity.[4]

Derivatives of this scaffold could potentially target a range of kinases implicated in cancer, such as:

-

FLT3 and Kit: Often mutated in acute myeloid leukemia.[5]

-

PDGFRα: A driver in certain gastrointestinal stromal tumors.[5]

-

p38 MAP Kinase: Involved in inflammatory responses.[4]

Modulators of Neurological Targets

Indole derivatives have a long history in neuroscience, forming the basis for drugs targeting serotonin receptors and monoamine oxidases (MAOs). The indole structure is a bioisostere for tryptophan, the endogenous precursor to serotonin.

-

Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of depression and Parkinson's disease.[6] The indole scaffold can be elaborated to interact with the active site of MAO-A or MAO-B.[6]

-

Acetylcholinesterase (AChE) Inhibition: Indole-based compounds have been investigated as AChE inhibitors for the management of Alzheimer's disease.[7][8]

Experimental Workflows & Protocols

The following sections provide detailed protocols for a hypothetical drug discovery campaign starting from 6-methyl-1H-indol-4-amine, targeting a generic protein kinase.

Workflow Overview

The overall workflow for identifying a lead compound from 6-methyl-1H-indol-4-amine is a multi-step process involving chemical synthesis, high-throughput screening, and hit validation.

Caption: Drug discovery workflow using 6-methyl-1H-indol-4-amine.

Protocol 1: Synthesis of a Focused Amide Library

This protocol describes a parallel synthesis approach to generate a library of N-(6-methyl-1H-indol-4-yl)amides. The causality behind this choice is that amide bond formation is a robust and versatile reaction, allowing for the introduction of a wide diversity of chemical functionalities from commercially available carboxylic acids.

Objective: To create a library of diverse amide derivatives of 6-methyl-1H-indol-4-amine for primary screening.

Materials:

-

6-methyl-1H-indol-4-amine

-

A diverse set of carboxylic acids (e.g., substituted benzoic acids, aliphatic carboxylic acids)

-

Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

96-well reaction block

Procedure:

-

Stock Solution Preparation:

-

Prepare a 0.2 M solution of 6-methyl-1H-indol-4-amine in anhydrous DMF.

-

Prepare 0.22 M solutions of each carboxylic acid in anhydrous DMF in a 96-well plate.

-

Prepare a 0.22 M solution of HATU in anhydrous DMF.

-

Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

-

-

Reaction Setup (in a 96-well reaction block):

-

To each well, add 100 µL (20 µmol) of the 6-methyl-1H-indol-4-amine stock solution.

-

Add 100 µL (22 µmol, 1.1 eq) of the corresponding carboxylic acid solution to each well.

-

Add 100 µL (22 µmol, 1.1 eq) of the HATU solution to each well.

-

Initiate the reaction by adding 100 µL (40 µmol, 2.0 eq) of the DIPEA solution to each well.

-

-

Reaction and Work-up:

-

Seal the reaction block and shake at room temperature for 16 hours.

-

Quench the reaction by adding 200 µL of water to each well.

-

Extract the products by adding 500 µL of ethyl acetate, shaking, and then allowing the layers to separate.

-

Collect the organic layer for analysis and purification.

-

-

Analysis and Purification:

-

Analyze the crude product in each well by LC-MS to confirm product formation and assess purity.

-

Purify the products using high-throughput parallel purification techniques such as mass-directed automated HPLC.

-

-

Compound Management:

-

Dissolve the purified compounds in DMSO to create stock solutions (e.g., 10 mM) for screening. Store at -20°C.

-

Protocol 2: High-Throughput Screening (HTS) Against a Protein Kinase

This protocol outlines a primary screen to identify inhibitors of a target kinase from the synthesized library using a luminescence-based assay that measures ATP consumption. High-throughput screening is essential for efficiently evaluating large numbers of compounds.[9]

Objective: To identify compounds from the library that inhibit the target kinase activity by more than 50% at a single concentration.

Materials:

-

Target kinase and its substrate

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Assay buffer (specific to the kinase)

-

Synthesized compound library (10 mM in DMSO)

-

ATP

-

384-well white, opaque plates

Procedure:

-

Compound Plating:

-

In a 384-well plate, add 50 nL of each compound from the library (10 mM stock) to achieve a final screening concentration of 10 µM in a 5 µL reaction volume.

-

Include positive controls (known inhibitor) and negative controls (DMSO only) on each plate.

-

-

Enzyme/Substrate Addition:

-

Prepare a 2X enzyme/substrate solution in kinase assay buffer.

-

Add 2.5 µL of the 2X enzyme/substrate solution to each well.

-

Incubate for 15 minutes at room temperature.

-

-

Reaction Initiation:

-

Prepare a 2X ATP solution in kinase assay buffer.

-

Add 2.5 µL of the 2X ATP solution to each well to start the reaction.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Add 5 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

-

Compounds showing >50% inhibition are considered primary hits.

-

Protocol 3: IC50 Determination for Hit Confirmation

This protocol is a crucial self-validating step to confirm the activity of primary hits and determine their potency.

Objective: To determine the half-maximal inhibitory concentration (IC50) for the primary hits.

Procedure:

-

Serial Dilution:

-

For each hit compound, create an 8-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.

-

Plate 50 nL of each concentration into a 384-well plate.

-

-

Assay Performance:

-

Perform the kinase assay as described in Protocol 2.

-

-

Data Analysis:

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Compound ID | HTS % Inhibition @ 10 µM | IC50 (µM) |

| Control (Staurosporine) | 99% | 0.015 |

| Hit 1 | 85% | 0.250 |

| Hit 2 | 72% | 1.1 |

| Non-Hit 1 | 25% | > 30 |

Visualizing the Mechanism: Kinase Inhibition

Derivatives of 6-methyl-1H-indol-4-amine are designed to function as Type I kinase inhibitors, competing with ATP for binding to the active site.

Caption: Competitive inhibition of a kinase by an indole-amide derivative.

Conclusion and Future Directions

6-methyl-1H-indol-4-amine represents a promising, yet underexplored, starting point for the development of novel therapeutics. Its structure is amenable to the construction of diverse chemical libraries, particularly through robust amide coupling reactions. The protocols outlined in this guide provide a comprehensive framework for synthesizing and screening such libraries against protein kinases, a critical target class in oncology. Successful identification of potent and selective inhibitors would warrant further investigation into their cellular activity, pharmacokinetic properties, and in vivo efficacy. The principles described herein are broadly applicable and can be adapted for other target classes, such as those relevant to neurodegenerative diseases, underscoring the versatility of the indole scaffold in modern drug discovery.

References

- BenchChem. (n.d.). Application Notes and Protocols: 6-Bromo-1-methyl-1H-indazol-4-amine in Anticancer Drug Discovery.

- Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. (2025). PubMed.

- N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (2025). ResearchGate.

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Royal Society of Chemistry.

- Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. (n.d.). Current Medicinal Chemistry.

- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences.

- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed.

- SK channel. (n.d.). Wikipedia.

- Divergent Total Synthesis of Tacaman Alkaloids: A Skeleton Reorganization Strategy. (2026). American Chemical Society.

- Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. (n.d.). PubMed.

- An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (n.d.). PMC - NIH.

- Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. (n.d.). ResearchGate.

- Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. (n.d.). PMC - PubMed Central.

- The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC - PubMed Central.

- Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. (2024). PubMed Central.

- Comparative Biological Activity of N-Methyl-1-tosyl-1H-indol-4-amine and Its Isomers: A Review of Available Data. (n.d.). BenchChem.

- 3D-QSAR, molecular docking and ADME studies on indole analogues reveal antidepressant activity through monoamine oxidase. (n.d.). Nature.

- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (n.d.). MDPI.

- An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identification of Amidase Activity. (2024). NIH.

- Synthesis and Biological Evaluation of O 6 -Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. (2023). MDPI.

- Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (2011). PMC - PubMed Central.

- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PubMed Central.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective Functionalization of the 4-Aminoindole Scaffold

Topic: Regioselective Reactions on the 4-Aminoindole Ring Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Electronic Landscape

The 4-aminoindole scaffold represents a privileged yet challenging pharmacophore in kinase inhibitor design (e.g., Tegaserod, Pindolol analogs). Unlike the standard indole nucleus, which is dominated by C3-nucleophilicity, the 4-amino variant introduces a competing "aniline-like" electronic system.

The 4-amino group acts as a strong Electron Donating Group (EDG), creating a unique electronic conflict:

-

The Pyrrole Vector: The indole nitrogen (N1) activates C3 (and to a lesser extent C2).

-

The Aniline Vector: The exocyclic amine (4-NH

) activates the benzene ring, specifically C5 (ortho) and C7 (para). -

Steric Gating: The 4-NH

group imposes significant steric bulk, hindering the naturally reactive C3 position, often shifting electrophilic attack to C7 .[1]

Visualization: Reactivity Heatmap

The following diagram illustrates the competing electronic vectors and steric zones.

Figure 1: Electronic and steric influence map of 4-aminoindole. Note the divergence between the N1-directed C3 activation and the N4-directed C7 activation.

Protocol A: Chemoselective N-Acylation (The "Battle of Nitrogens")

Objective: Selectively functionalize the exocyclic amine (4-NH

Mechanistic Insight:

The selectivity relies on pKa differentiation. The indole lone pair is delocalized into the aromatic

Experimental Protocol

Target: N-(1H-indol-4-yl)acetamide formation.

-

Preparation: Dissolve 4-aminoindole (1.0 equiv) in anhydrous CH

Cl -

Base Selection: Add Pyridine (1.2 equiv). Note: Avoid strong bases like NaH which would deprotonate N1.

-

Acylation: Cool to 0 °C. Add Acetyl Chloride (1.05 equiv) dropwise over 15 minutes.

-

Critical Step: Do not use large excesses of acyl chloride, or N1-acylation may occur as a minor side reaction.

-

-

Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Quench with saturated NaHCO

. Extract with CH -

Purification: The crude product is often pure enough. If N1-acylation is observed (<5%), it can be hydrolyzed selectively by treating the crude mixture with K

CO

Data Summary: Selectivity Ratios

| Reagent | Base | Solvent | N4-Product | N1-Product |

|---|---|---|---|---|

| AcCl (1.1 eq) | Pyridine | DCM | >98% | <2% |

| AcCl (2.5 eq) | Et3N | DCM | 85% | 15% |

| Ac2O (excess) | DMAP | DCM | 10% | 90% (Bis-acyl) |